5-Hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid
Description
Properties
IUPAC Name |
5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4/c8-4-1-3(7(9)10)2-5-6(4)11-5/h1,4-6,8H,2H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFYOUAXVFBEGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(O2)C(C=C1C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid typically involves the reaction of 5-bromopentanol with 2-hydroxybutanoic acid ethyl ester in the presence of a base such as sodium carbonate. The reaction is carried out in a dry solvent like dimethylformamide, and the product is purified using organic solvents .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the synthesis route mentioned above can be scaled up for industrial applications. The key steps involve ensuring the purity of the starting materials and optimizing reaction conditions to maximize yield.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol.
Scientific Research Applications
5-Hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Mechanism of Action
The mechanism of action of 5-Hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups play a crucial role in its binding to enzymes and receptors. The compound can inhibit the activity of certain enzymes by forming stable complexes, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : (1R,5S,6S)-5-Hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid
- CAS No.: 171596-14-8
- Molecular Formula : C₇H₈O₄
- Molecular Weight : 156.14 g/mol
- Key Features : A bicyclic compound with a strained 7-oxabicyclo[4.1.0]heptene core, a carboxylic acid group at position 3, and a hydroxyl group at position 3. Its stereochemistry (1R,5S,6S) is critical for reactivity and biological interactions .
Physicochemical Properties :
- LogP : -0.47 (indicative of moderate hydrophilicity)
- Boiling Point : 405.9°C at 760 mmHg
- Density : 1.613 g/cm³
- Hydrogen Bonding: 2 donors, 4 acceptors, contributing to solubility in polar solvents .
Comparison with Structural Analogs
Structural and Functional Modifications
The parent compound’s derivatives vary in substituents, altering physicochemical and pharmacological profiles:
Research Findings and Industrial Relevance
- Synthetic Efficiency : The ethyl ester (CAS 204254-96-6) achieves 95.8% yield in a two-step process involving tert-butylamine and magnesium chloride, highlighting scalability .
- Catalytic Innovations: Palladium-catalyzed hydrogenation of oxabicyclo derivatives (e.g., CAS 204254-96-6) ensures stereochemical purity, essential for FDA-compliant APIs .
- Safety Profiles : Parent compound storage at 2–8°C (sealed) contrasts with esters requiring ambient conditions, reflecting stability differences .
Biological Activity
5-Hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid is a bicyclic compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C7H8O4
- Molecular Weight : 156.14 g/mol
- CAS Number : 876014-27-6
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets.
- Antioxidant Activity : Research indicates that this compound exhibits significant antioxidant properties, which can help protect cells from oxidative stress and related diseases.
- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit pro-inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
- Antimicrobial Properties : Some investigations have reported that this compound possesses antimicrobial activity against specific pathogens, making it a candidate for further development as an antimicrobial agent.
Case Study 1: Antioxidant Activity
A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of various derivatives of bicyclic compounds, including this compound. The compound demonstrated a notable ability to scavenge free radicals, with an IC50 value comparable to established antioxidants like ascorbic acid.
Case Study 2: Anti-inflammatory Effects
In vitro experiments conducted on human cell lines showed that treatment with this compound resulted in a significant reduction in the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest its potential use in therapeutic strategies for conditions like rheumatoid arthritis.
Case Study 3: Antimicrobial Activity
A recent screening against a panel of bacterial strains indicated that this compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. Further optimization of its structure may enhance its potency and spectrum of activity.
Data Table: Summary of Biological Activities
Future Directions
The promising biological activities of this compound warrant further investigation into its pharmacokinetics and safety profile. Future research should focus on:
- Structural Optimization : Modifying the compound's structure to enhance its efficacy and selectivity.
- In Vivo Studies : Conducting animal studies to assess the therapeutic potential and safety.
- Mechanistic Studies : Elucidating the precise molecular mechanisms underlying its biological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
